![molecular formula C9H7FN2 B1374274 4-(2-fluorophenyl)-1H-pyrazole CAS No. 1037828-70-8](/img/structure/B1374274.png)
4-(2-fluorophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(2-fluorophenyl)-7-methoxycoumarin” was achieved by Pechmann reaction under mild conditions via a three-step reaction . Another study reported the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
Scientific Research Applications
Organic Synthesis
4-(2-fluorophenyl)-1H-pyrazole: serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. The fluorophenyl group, in particular, can act as a directing group in metal-catalyzed reactions, facilitating the formation of C-C bonds in the synthesis of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the development of new drugs. Its pyrazole core is a common motif in medicinal chemistry, often associated with anti-inflammatory and analgesic properties. The fluorine atom can enhance the biological activity of the compound by increasing its lipophilicity, thus improving its ability to cross cell membranes .
Agrochemical Development
The agrochemical industry benefits from the use of 4-(2-fluorophenyl)-1H-pyrazole as a precursor for the synthesis of herbicides and pesticides. The fluorine atom can contribute to the stability of the compound in various environmental conditions, making it a valuable addition to the agrochemical toolkit .
Dyestuff Production
This compound finds application in the production of dyestuffs, where it can be used to synthesize dyes with specific properties. The presence of the fluorophenyl group can influence the color and fastness properties of the dye, making it suitable for use in high-performance applications .
Antimicrobial and Antitubercular Properties
Research has shown that pyrazole derivatives, including 4-(2-fluorophenyl)-1H-pyrazole , exhibit antimicrobial and antitubercular properties. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, showing promising results in inhibiting the growth of pathogens.
Anticancer Applications
The compound’s potential in anticancer applications has been explored, with studies indicating that pyrazole derivatives can exhibit cytotoxicity against tumor cell lines. This suggests that 4-(2-fluorophenyl)-1H-pyrazole could be a candidate for the development of new anticancer drugs.
properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMOAIXQYPMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-1H-pyrazole | |
CAS RN |
1037828-70-8 | |
Record name | 4-(2-fluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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